(2,5-Dibromo-3-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
(2,5-dibromo-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Br2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 |
InChI Key |
HUOGHOMKBJOWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-dibromo-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-dibromo-3-nitrobenzyl alcohol, a halogenated nitroaromatic compound with potential applications in organic synthesis and materials science. Due to its limited commercial availability, this document focuses on its synthesis, predicted physicochemical properties, and spectroscopic characterization based on established chemical principles and data from analogous structures.
I. Chemical Structure and Properties
2,5-dibromo-3-nitrobenzyl alcohol is a derivative of benzyl alcohol with two bromine atoms and a nitro group substituted on the benzene ring. The strategic placement of these functional groups imparts unique electronic and chemical properties to the molecule.
Chemical Structure:
The structure consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH), at positions 2 and 5 with bromine atoms (-Br), and at position 3 with a nitro group (-NO₂).
Caption: Proposed workflow for the synthesis of 2,5-dibromo-3-nitrobenzyl alcohol.
Experimental Protocol: Reduction of 2,5-dibromo-3-nitrobenzoic acid
This protocol is based on established procedures for the borane reduction of substituted benzoic acids. [1][2] Materials:
-
2,5-dibromo-3-nitrobenzoic acid
-
Borane tetrahydrofuran complex (BH₃•THF) or Borane dimethyl sulfide complex (BH₃•SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 2,5-dibromo-3-nitrobenzoic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃•THF (typically a 1 M solution in THF, 1.5-2.0 eq) or BH₃•SMe₂ (1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Workup: Remove the solvents under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,5-dibromo-3-nitrobenzyl alcohol.
III. Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
Aromatic Protons (2H): The two aromatic protons at positions 4 and 6 will be in different chemical environments. The proton at C6, being ortho to the electron-withdrawing nitro group, is expected to be the most downfield. The proton at C4, situated between two bromine atoms, will also be downfield. They will likely appear as doublets due to ortho coupling.
-
Benzylic Protons (2H): The methylene protons of the -CH₂OH group will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton (coupling may be absent in the presence of D₂O). This signal is expected to be in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C4) | ~7.8-8.0 | d |
| Ar-H (C6) | ~8.1-8.3 | d |
| -CH₂ OH | ~4.8 | s |
| -CH₂OH | variable | br s |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -OH | ~63-65 |
| C -Br (C2) | ~120-125 |
| C -NO₂ (C3) | ~148-152 |
| C -H (C4) | ~130-135 |
| C -Br (C5) | ~115-120 |
| C -H (C6) | ~125-130 |
| C -ipso (C1) | ~140-145 |
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| N=O stretch (asymmetric) | 1510-1560 | Strong |
| N=O stretch (symmetric) | 1340-1380 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the molecular ion region will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 325, 327, and 329, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragments: Loss of the hydroxyl group (-OH), loss of the hydroxymethyl group (-CH₂OH), and loss of the nitro group (-NO₂) or its fragments are expected fragmentation pathways.
IV. Potential Applications
While specific applications for 2,5-dibromo-3-nitrobenzyl alcohol have not been extensively reported, its structural features suggest potential utility in several areas of chemical research and development:
-
Photolabile Protecting Groups: Nitrobenzyl derivatives are well-known photolabile protecting groups in organic synthesis, particularly in polymer and materials science. [3]The bromine atoms could be used to further tune the photochemical properties or to introduce additional functionality.
-
Intermediate in Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The three different functional groups (alcohol, nitro, and bromine) can be selectively manipulated to introduce a variety of other functionalities.
-
Mass Spectrometry Matrices: Nitrobenzyl alcohols are commonly used as matrices in Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The dibromo-substituted derivative may offer altered properties for specific analytical applications.
V. Safety and Handling
As with any chemical, 2,5-dibromo-3-nitrobenzyl alcohol should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
PubChem. (n.d.). 2,5-dibromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. Retrieved from [Link]
-
YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Borane & Borane Complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
YouTube. (2022, March 1). Benzoic acid to m-Nitrobenzyl alcohol | Conversions of Organic Chemistry. Retrieved from [Link]
-
Macromolecules. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications. Retrieved from [Link]
Sources
Technical Guide: Strategic Utilization of 2,5-Dibromo-3-nitrobenzyl Alcohol in Drug Discovery
Executive Summary
The 2,5-dibromo-3-nitrobenzyl alcohol scaffold represents a high-value "orthogonal hub" for medicinal chemistry. Its utility lies in the precise electronic and steric differentiation of its substituents, allowing for sequential, programmable functionalization. Unlike simple benzyl alcohols, this motif offers three distinct reaction vectors: a chemically differentiable benzylic alcohol, a nitro group serving as a latent aniline, and two bromine atoms with disparate reactivity profiles toward palladium-catalyzed cross-coupling. This guide details the synthesis, chemoselective handling, and application of this building block in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs).
Part 1: Structural Analysis & Reactivity Profile
The Orthogonality Map
The power of this scaffold is defined by the non-equivalence of its reactive sites. Understanding the electronic and steric environment is prerequisite to designing successful synthetic routes.
-
C1-Benzylic Alcohol: A versatile anchor. It can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (mesylate/halide) for SN2 reactions, or protected as a silyl ether to survive downstream transformations.
-
C2-Bromine (Sterically Congested): Located between the benzylic arm and the nitro group. This position is significantly sterically hindered and electronically deactivated relative to the C5 position. It is typically the last position to be functionalized in cross-coupling sequences.
-
C3-Nitro Group: An electron-withdrawing group (EWG) that activates the ring for SNAr (though the bromines are poor leaving groups compared to fluorines) and facilitates oxidative addition at the halogen sites. Crucially, it acts as a "masked" amine, releasable via chemoselective reduction.
-
C5-Bromine (Sterically Accessible): Para to the benzylic position and meta to the nitro group. This is the kinetically favored site for Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower steric hindrance compared to the C2-bromide.
Visualization of Reactivity
The following diagram illustrates the logical flow of functionalization, highlighting the "Fast" vs. "Slow" coupling vectors.
Figure 1: Reactivity hierarchy of the scaffold. The C5-Br is the primary entry point for cross-coupling, while the C2-Br requires forcing conditions, enabling regioselective decoration.
Part 2: Synthesis & Preparation[1][2]
While 2,5-dibromo-3-nitrobenzyl alcohol may not always be available as a stock item, its corresponding acid, 2,5-dibromo-3-nitrobenzoic acid (CAS 30060-12-9) , is a stable, commercially available precursor [1]. The most robust route to the alcohol is the chemoselective reduction of this acid.
Protocol: Chemoselective Reduction of Benzoic Acid
Objective: Reduce the carboxylic acid to the alcohol without reducing the nitro group or dehalogenating the aromatic ring. Reagent of Choice: Borane-Tetrahydrofuran (BH3·THF) complex. Unlike LiAlH4 (which reduces nitro groups to azo compounds) or NaBH4 (which is too unreactive toward acids), Borane is highly chemoselective for carboxylic acids in the presence of nitro and halogen substituents [2].
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2,5-dibromo-3-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add BH3·THF (1.0 M solution, 15.0 mmol, 1.5 equiv) dropwise over 20 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.
-
Quench: Cool back to 0 °C. Carefully quench excess borane by dropwise addition of Methanol (10 mL) until bubbling ceases.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL).
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the 2,5-dibromo-3-nitrobenzyl alcohol as a pale yellow solid.
Part 3: Chemoselective Functionalization Strategies
Regioselective Suzuki-Miyaura Coupling
The steric difference between C5 and C2 allows for "site-selective" cross-coupling.
-
Conditions: Use a mild base (Na2CO3) and a standard catalyst (Pd(PPh3)4) at moderate temperatures (60–80 °C).
-
Outcome: The boronic acid will preferentially couple at the C5-position . The C2-bromide remains intact due to the "ortho effect" (steric shielding by the nitro and hydroxymethyl groups) [3].
Nitro Reduction without Dehalogenation
Reducing the nitro group to an aniline is a critical step for creating amide linkages. However, standard Catalytic Hydrogenation (H2, Pd/C) poses a severe risk of hydrodehalogenation (stripping off the bromines).
-
Recommended Protocol: Tin(II) Chloride (SnCl2) or Iron/Acetic Acid (Fe/AcOH) reduction. These methods function via electron transfer mechanisms that leave aryl halides intact [4].
Protocol: SnCl2 Mediated Reduction
-
Dissolve the nitro-alcohol substrate (1.0 equiv) in Ethanol (0.1 M concentration).
-
Add SnCl2·2H2O (5.0 equiv).
-
Heat to 70 °C for 2–4 hours.
-
Workup (Critical): Cool to RT. Pour into ice water and neutralize with saturated NaHCO3 to pH 8. Note: Tin salts form a thick emulsion. Filter through a Celite pad to remove the tin salts before extraction with EtOAc.
Part 4: Data Summary & Workflow Visualization
Comparative Reactivity Table
| Functional Group | Reactivity Class | Preferred Reagent/Condition | Chemoselectivity Note |
| -COOH (Precursor) | Electrophile | BH3·THF | Reduces to alcohol; leaves -NO2/-Br intact. |
| -NO2 | Latent Nucleophile | SnCl2 / EtOH or Fe / AcOH | Avoid Pd/C + H2 to prevent dehalogenation. |
| C5-Bromine | Electrophile (Fast) | Ar-B(OH)2, Pd(PPh3)4, Na2CO3 | Reacts before C2-Br due to steric accessibility. |
| C2-Bromine | Electrophile (Slow) | Ar-B(OH)2, Pd2(dba)3, S-Phos | Requires bulky, electron-rich ligands and higher heat. |
| -CH2OH | Nucleophile | MsCl / Et3N or SOCl2 | Converts to leaving group for alkylation. |
Integrated Synthesis Workflow
The following DOT diagram maps the sequential assembly of a hypothetical drug candidate (e.g., a kinase inhibitor or PROTAC linker) using this scaffold.
Figure 2: Step-wise synthetic workflow transforming the acid precursor into a complex medicinal chemistry scaffold.
References
-
PubChem. (2025).[1] 2,5-dibromo-3-nitrobenzoic Acid (CID 19351552).[2] National Center for Biotechnology Information. Available at: [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions. Beilstein J. Org. Chem. Available at: [Link]
-
Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines.[3][4][5] Available at: [Link][5]
Sources
- 1. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-dibromo-3-nitrobenzoic Acid | C7H3Br2NO4 | CID 19351552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Guide: Sourcing & Quality Assurance of (2,5-Dibromo-3-nitrophenyl)methanol
This guide provides a comprehensive technical analysis of the supply chain, pricing structure, and quality assurance protocols for (2,5-Dibromo-3-nitrophenyl)methanol , a specialized halogenated nitro-aromatic intermediate.
Executive Summary
(2,5-Dibromo-3-nitrophenyl)methanol (CAS: 2092378-78-2 ) is a high-value "orphan" building block used primarily in the synthesis of complex heterocycles and pharmaceutical candidates. Unlike commoditized benzyl alcohols, this compound is rarely held in stock by major distributors (Sigma-Aldrich, Fisher). It is typically classified as a Make-on-Demand (MoD) chemical.
Market Reality: Researchers should not expect a fixed catalog price. Procurement usually requires a custom synthesis quote or a lead time of 2–4 weeks. The cost is driven primarily by the availability of its precursor, 2,5-dibromo-3-nitrobenzoic acid (CAS: 30060-12-9).
Quick Reference Data
| Property | Specification |
| CAS Number | 2092378-78-2 |
| Molecular Weight | 310.93 g/mol |
| Molecular Formula | C₇H₅Br₂NO₃ |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, Ethyl Acetate |
| Primary Hazard | Skin/Eye Irritant (H315, H319) |
Market Analysis & Pricing Framework
Because this compound is not a stock commodity, "price" is a function of synthesis scale and precursor cost. The following framework allows you to estimate fair market value when soliciting quotes from CROs (Contract Research Organizations) or catalog suppliers like BLD Pharm or Enamine.
Estimated Cost Structure (Research Grade, >97%)
| Procurement Tier | Quantity | Estimated Price Range (USD) | Lead Time | Notes |
| Discovery | 100 mg - 1 g | $450 – $850 | 2–3 Weeks | High unit cost due to setup/labor fees. |
| Pilot Scale | 5 g - 25 g | $1,200 – $2,500 | 3–5 Weeks | Economies of scale begin; price driven by precursor cost. |
| Bulk/Process | >100 g | Inquire | 6–8 Weeks | Requires dedicated FTE (Full-Time Equivalent) calculation. |
Cost Drivers
-
Precursor Availability: The synthesis typically involves the reduction of 2,5-dibromo-3-nitrobenzoic acid . If the supplier has this acid in stock, the price drops significantly.
-
Purification: The presence of two bromine atoms makes the compound heavy and lipophilic, potentially complicating removal of non-polar byproducts without column chromatography, which adds labor cost.
Procurement Strategy & Decision Logic
To ensure you receive the correct material at a fair price, follow this logic flow. Relying on "aggregators" (e.g., eMolecules, PubChem vendors) often leads to "ghost stock"—listings that do not physically exist.
Figure 1: Strategic decision tree for sourcing rare intermediates. Prioritize the precursor check if the target alcohol is out of stock.
Quality Assurance Protocol (Self-Validation)
Upon receipt of the material, you must validate identity and purity. Do not rely solely on the Certificate of Analysis (CoA) for custom-synthesized batches.
A. 1H-NMR Analysis (Diagnostic Signals)
Solvent: DMSO-d6 or CDCl3
The symmetry and chemical shifts are distinct due to the substitution pattern.
-
Benzylic Protons (-CH₂OH): Look for a doublet (if coupling to OH) or singlet around 4.5 – 4.8 ppm .
-
Aromatic Protons: You should observe two distinct singlets (or meta-coupled doublets with very small J values) representing the protons at C4 and C6.
-
Proton at C4: Deshielded by the adjacent nitro group and bromine. Expected ~7.8–8.2 ppm.
-
Proton at C6: Deshielded by bromine but less so than C4. Expected ~7.5–7.9 ppm.
-
-
Hydroxyl Proton: Broad singlet (exchangeable with D₂O).
B. LC-MS Interpretation (Critical)
Mass spectrometry provides the most rapid confirmation due to the unique isotopic signature of bromine.
-
Isotope Pattern: The molecule contains two bromine atoms .
-
Natural abundance of ⁷⁹Br and ⁸¹Br is roughly 1:1.
-
M+ Pattern: You must see a 1 : 2 : 1 triplet ratio for the molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺.
-
Mass Calculation (ESI+):
-
Monoisotopic Mass (⁷⁹Br₂): ~308.8
-
If observing [M+H]⁺ or [M+Na]⁺, ensure the 1:2:1 pattern is preserved.
-
-
-
Common Impurity: Unreduced acid (CAS 30060-12-9) or over-reduced methyl/aniline derivatives.
Figure 2: Quality Control workflow focusing on the specific isotopic signature of dibromo-species.
Handling & Safety
-
Stability: Benzyl alcohols with electron-withdrawing groups (Nitro, Bromo) are generally stable to oxidation in air but should be stored at 2–8°C to prevent slow degradation or discoloration.
-
Reactivity: The benzylic position is activated. Avoid strong bases which could trigger self-alkylation or polymerization.
-
Safety: Treat as a potential sensitizer. Use standard PPE (nitrile gloves, safety glasses).
References
-
BLD Pharm. Product Detail: (2,5-Dibromo-3-nitrophenyl)methanol (CAS 2092378-78-2). Retrieved from
-
PubChem. Compound Summary: 2,5-Dibromo-3-nitrobenzoic acid (Precursor CAS 30060-12-9). Retrieved from
-
Sigma-Aldrich. Building Block Pricing Trends for Nitro-Benzyl Alcohols. Retrieved from
Methodological & Application
Application Notes and Protocols for the Selective Reduction of the Nitro Group in (2,5-Dibromo-3-nitrophenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chemoselective Nitro Reduction
In the landscape of pharmaceutical synthesis and drug development, the selective transformation of functional groups is a cornerstone of molecular architecture. The compound (2,5-Dibromo-3-nitrophenyl)methanol presents a classic chemoselectivity challenge: the reduction of a nitro group to a primary amine while preserving two aryl bromide moieties and a benzylic alcohol. The resulting product, (3-amino-2,5-dibromophenyl)methanol, is a valuable building block, with the newly formed aniline serving as a versatile handle for further chemical modifications, such as amide bond formation, diazotization, or cross-coupling reactions. This application note provides a detailed, field-proven protocol for this selective reduction, emphasizing the underlying chemical principles and ensuring a reproducible and high-yielding outcome.
Scientific Integrity & Logic: The Rationale Behind Reagent Selection
The primary obstacle in the reduction of (2,5-Dibromo-3-nitrophenyl)methanol is the potential for dehalogenation, a common side reaction with many powerful reducing systems, particularly catalytic hydrogenation using palladium on carbon (Pd/C).[1][2] The benzylic alcohol is generally stable under many reducing conditions but can be susceptible to oxidation or other transformations under harsh reaction conditions. Therefore, the choice of reducing agent is paramount to the success of this synthesis.
This protocol will focus on the use of stannous chloride dihydrate (SnCl₂·2H₂O) , a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens and other sensitive functionalities.[1][3]
Why Stannous Chloride is the Reagent of Choice:
-
High Chemoselectivity: SnCl₂ is well-documented to selectively reduce nitro groups while leaving aryl halides, esters, ketones, and nitriles intact.[1][3] This high degree of selectivity is crucial for the target transformation.
-
Mild Reaction Conditions: The reduction can be performed under relatively mild conditions, typically in a protic solvent like ethanol at moderate temperatures, which helps to prevent degradation of the starting material or product.[3]
-
Robust and Reliable: The use of SnCl₂ is a time-tested method that is less prone to the catalyst poisoning or deactivation that can affect some catalytic systems.
An alternative, yet also effective, method employing iron powder in acetic acid (Fe/AcOH) will also be discussed. This "Bechamp reduction" is another classic method known for its excellent selectivity in preserving aryl halides.[2][4][5]
The mechanism of reduction with stannous chloride involves the transfer of electrons from the Sn(II) species to the nitro group, with subsequent protonation by the solvent. The overall reaction sees the nitro group reduced to an amine and the tin(II) oxidized to tin(IV).[6][7][8]
Experimental Protocol: Selective Nitro Reduction using Stannous Chloride
This protocol details the step-by-step procedure for the selective reduction of (2,5-Dibromo-3-nitrophenyl)methanol to (3-amino-2,5-dibromophenyl)methanol.
Materials and Equipment:
-
(2,5-Dibromo-3-nitrophenyl)methanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2,5-Dibromo-3-nitrophenyl)methanol (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) in portions (typically 3-5 equivalents). The addition may be exothermic, so it should be done carefully.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The starting material should have a different Rf value than the more polar amine product. The reaction is typically complete within 2-4 hours.
-
Reaction Quench and Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation of Tin Salts: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is basic (pH ~8). This will neutralize the reaction mixture and precipitate tin salts as tin hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The product will be in the organic phase.
-
Washing and Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude (3-amino-2,5-dibromophenyl)methanol can be further purified by recrystallization or column chromatography on silica gel if necessary.
Visual Workflow of the Experimental Protocol:
Caption: Experimental workflow for the selective reduction.
Data Presentation: Quantitative Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | (2,5-Dibromo-3-nitrophenyl)methanol | 1.0 equivalent |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | 3-5 equivalents |
| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates proton transfer. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Workup pH | ~8 | Ensures complete precipitation of tin salts and the amine product is in its free base form. |
| Expected Yield | >85% | Based on literature for similar reductions.[9][10] |
Alternative Protocol: Iron in Acetic Acid
For laboratories where stannous chloride may not be readily available, or for a more cost-effective scale-up, the use of iron powder in acetic acid is a robust alternative.[2][4]
-
Suspend (2,5-Dibromo-3-nitrophenyl)methanol and iron powder (5-10 equivalents) in glacial acetic acid.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and filter to remove excess iron and iron salts.
-
Neutralize the filtrate with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.
-
Follow the standard wash, dry, and concentrate procedures as described above.
Visualization of the Chemical Transformation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 5. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Selective Oxidation of (2,5-Dibromo-3-nitrophenyl)methanol
Abstract
This document provides a comprehensive guide for the selective oxidation of (2,5-dibromo-3-nitrophenyl)methanol to its corresponding aldehyde, 2,5-dibromo-3-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will delve into the rationale behind selecting an appropriate oxidizing agent, comparing several common methods, and provide a detailed, field-proven protocol for one of the most reliable methods. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Synthetic Challenge
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. However, it presents a significant challenge: preventing over-oxidation to the corresponding carboxylic acid.[1] The target molecule, 2,5-dibromo-3-nitrobenzaldehyde, is a highly functionalized aromatic compound. The presence of electron-withdrawing nitro and bromo groups, combined with the aldehyde functionality, makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutics.[2]
This application note will explore the nuances of this specific transformation, focusing on methodologies that offer high selectivity and yield while being practical for a laboratory setting.
Rationale for Oxidant Selection: A Comparative Analysis
The choice of an oxidizing agent is paramount to the success of this synthesis. The ideal reagent should be mild enough to prevent the formation of the carboxylic acid byproduct, yet reactive enough to ensure a complete and efficient conversion.[3] Let's analyze three common and effective methods for this type of oxidation.
-
Pyridinium Chlorochromate (PCC): Developed by E.J. Corey and J.W. Suggs, PCC is a milder version of chromic acid that is highly effective for oxidizing primary alcohols to aldehydes.[4][5] It is typically used in an anhydrous organic solvent like dichloromethane (DCM).[1] The primary advantage of PCC is its high selectivity for the aldehyde.[3][6] However, its use comes with significant drawbacks, including the toxicity of chromium(VI) compounds and the formation of a viscous chromium tar that can complicate product isolation.[4]
-
Dess-Martin Periodinane (DMP): The Dess-Martin oxidation utilizes a hypervalent iodine compound, offering a very mild and selective method for converting primary alcohols to aldehydes.[7][8] The reaction is typically fast, proceeds at room temperature, and avoids the use of toxic heavy metals.[7] The workup is often straightforward, making it an attractive alternative to chromium-based oxidants.[8]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine.[9][10] The Swern oxidation is known for its mild reaction conditions (typically performed at very low temperatures, e.g., -78 °C) and broad functional group tolerance.[11][12] A notable drawback is the formation of dimethyl sulfide, a volatile and foul-smelling byproduct.[10]
For this application note, we will focus on the Pyridinium Chlorochromate (PCC) oxidation due to its historical reliability, cost-effectiveness, and extensive documentation in the literature for similar transformations. We will also address modern workup procedures that mitigate some of its known challenges.
Reaction Mechanism: PCC Oxidation
The oxidation with PCC is essentially a type of elimination reaction.[5] The process can be broken down into the following key steps:
-
Formation of a Chromate Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom of PCC to form a Cr-O bond.[6]
-
Proton Transfer: A proton is transferred from the now-positive hydroxyl group to one of the chromium's oxygen atoms.[6]
-
Elimination: A base (which can be the chloride ion or another alcohol molecule) removes the proton from the carbon adjacent to the oxygen. This initiates a 1,2-elimination-like process, forming the C=O double bond and reducing the chromium from Cr(VI) to Cr(IV).[6][13]
Caption: Mechanism of PCC oxidation of a primary alcohol.
Comparative Data of Oxidation Methods
The following table summarizes the key characteristics of the discussed oxidation methods for easy comparison.
| Parameter | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Primary Reagents | PCC | DMP | DMSO, Oxalyl Chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Pros | - High selectivity[3]- Readily available and stable[4]- Well-established method | - Mild conditions[7]- Metal-free[7]- Easy workup[8] | - Excellent for sensitive substrates[9]- High yields- Wide functional group tolerance[9] |
| Cons | - Toxic chromium byproduct[4]- Can be acidic[4]- Difficult workup (tar formation)[4] | - Can be explosive under certain conditions- Relatively expensive | - Requires cryogenic temperatures- Foul-smelling byproduct (DMS)[10]- Sensitive to water |
Detailed Experimental Protocol: PCC Oxidation
This protocol provides a step-by-step guide for the oxidation of (2,5-Dibromo-3-nitrophenyl)methanol using PCC.
Materials and Reagents
-
(2,5-Dibromo-3-nitrophenyl)methanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel (for chromatography)
-
Celite® or powdered molecular sieves[4]
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
Safety Precautions
-
General: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
(2,5-Dibromo-3-nitrophenyl)methanol & 2,5-dibromo-3-nitrobenzaldehyde: These compounds are likely irritants. Avoid inhalation, ingestion, and skin contact.[14][16]
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care and avoid creating dust. All chromium-containing waste must be disposed of according to institutional safety protocols.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents).
-
Add an equal weight of Celite® or powdered molecular sieves to the PCC.[4] This helps to adsorb the chromium byproducts and simplifies filtration.
-
Suspend the PCC/Celite® mixture in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).
-
-
Addition of Alcohol:
-
Dissolve (2,5-Dibromo-3-nitrophenyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirring suspension of PCC in one portion.[17]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The mixture will typically turn dark brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting alcohol spot is no longer visible (usually within 2-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether (approximately 4-5 volumes of the DCM used).
-
Stir the suspension for an additional 15 minutes.
-
Set up a filtration apparatus with a short plug of silica gel over a layer of sand in a fritted funnel.
-
Filter the reaction mixture through the silica gel plug. The dark, tarry chromium salts will be retained on the silica.[18]
-
Wash the flask and the silica plug with additional portions of diethyl ether to ensure all the product is collected.
-
Combine the organic filtrates in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product can be further purified by column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield 2,5-dibromo-3-nitrobenzaldehyde as a solid.
-
Characterization
-
Appearance: Typically a yellow or off-white solid.
-
Melting Point: Determine the melting point and compare it to literature values if available.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PCC oxidation.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. A small additional portion of PCC can be added, but be cautious of over-oxidation.
-
Over-oxidation to Carboxylic Acid: This is less common with PCC but can occur if water is present in the reaction mixture.[5] Ensure the use of anhydrous solvents and reagents.
-
Difficult Filtration: If the chromium salts clog the filter, use a wider funnel with a thicker pad of Celite® and silica gel. Diluting the mixture further with ether can also help.
Conclusion
The oxidation of (2,5-dibromo-3-nitrophenyl)methanol to 2,5-dibromo-3-nitrobenzaldehyde is a key synthetic transformation. While several methods exist, the use of Pyridinium Chlorochromate offers a reliable and well-understood pathway. By following the detailed protocol and adhering to the safety precautions outlined in this note, researchers can achieve a high yield of the desired aldehyde. The key to a successful outcome lies in the use of anhydrous conditions and a carefully executed workup procedure to separate the product from the chromium byproducts.
References
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
The Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
The Organic Chemistry Tutor. (2020). Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. [Link]
-
Luzzio, F. A., Fitch, R. W., Moore, W. J., & Mudd, K. J. (1999). A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel. Journal of Chemical Education, 76(7), 974. [Link]
-
OC Lectures. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]
-
Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation. [Link]
-
All chemistry. (2022). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. [Link]
-
Al-Hamdany, A. J., & Jihad, T. W. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4). [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 243-245. [Link]
-
ChemSynthesis. (2025). 2-Methyl-3-nitrobenzyl alcohol. [Link]
-
PubChem. (n.d.). (3,4,5-Trimethoxy-2-nitrophenyl)methanol. [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitrobenzyl alcohol. [Link]
-
PubChem. (n.d.). 3-Nitrophenol. [Link]
-
National Center for Biotechnology Information. (2023). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. [Link]
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- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
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- 14. assets.thermofisher.cn [assets.thermofisher.cn]
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- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Selective Nitro Group Reduction in the Presence of Aryl Bromides
A-A-A
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide & FAQs: Preventing Debromination During Nitro Reduction of 2,5-dibromo-3-nitrobenzyl alcohol
Introduction
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into the selective reduction of the nitro group in 2,5-dibromo-3-nitrobenzyl alcohol to its corresponding amine, 3-amino-2,5-dibromobenzyl alcohol. The primary challenge in this transformation is the concurrent hydrodebromination, a common side reaction that compromises yield and purity. This document offers a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup, ensuring the integrity of the carbon-bromine bonds while achieving efficient nitro group reduction.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing significant debromination during the catalytic hydrogenation of my dibrominated nitrobenzyl alcohol. What is the primary cause?
A1: The leading cause of debromination during catalytic hydrogenation is the use of palladium on carbon (Pd/C) as a catalyst.[1] While highly effective for nitro group reduction, palladium catalysts are also notoriously efficient at catalyzing hydrodehalogenation, especially with aryl bromides and iodides.[1][2] The mechanism involves oxidative addition of the aryl halide to the palladium(0) surface, followed by hydrogenolysis. This side reaction is often exacerbated by elevated hydrogen pressure, higher temperatures, and prolonged reaction times.
Q2: Are there any "safe" catalytic hydrogenation methods that minimize debromination?
A2: Yes, modifying the catalytic system can significantly suppress dehalogenation. Here are some proven strategies:
-
Catalyst Choice: Switching from Pd/C to a less aggressive catalyst is the most effective first step. Raney Nickel is a common alternative that is less prone to causing dehalogenation of aryl bromides and chlorides.[2] Sulfided platinum on carbon (Pt/C) has also shown high selectivity for nitro group reduction while preserving halogens.[1]
-
Catalyst Modifiers: The addition of a dehalogenation suppressor can be highly effective. For instance, morpholine has been shown to be outstandingly effective in suppressing dehalogenation during the hydrogenation of halogen-substituted nitroaromatic compounds when using a platinum catalyst.[3]
-
Transfer Hydrogenation: Instead of using high-pressure hydrogen gas, catalytic transfer hydrogenation (CTH) offers a milder alternative.[4] In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[1][4][5] While Pd/C can still be used, the reaction conditions are often less harsh, reducing the risk of debromination.
Q3: Beyond catalytic hydrogenation, what other classes of reagents are recommended for this selective reduction?
A3: Several non-catalytic methods are well-suited for selectively reducing nitro groups in the presence of aryl halides. These methods generally do not promote dehalogenation.[1][6]
-
Metal/Acid Systems: The use of a metal like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl, acetic acid) is a classic and robust method.[2][7][8][9] Iron powder, in particular, is inexpensive, environmentally benign, and shows high tolerance for sensitive functional groups, including halides.[8][10][11][12]
-
Sodium Borohydride with a Promoter: Sodium borohydride (NaBH₄) alone does not typically reduce nitro groups under standard conditions.[13][14] However, its reducing power can be significantly enhanced by the addition of a transition metal salt, such as nickel(II) chloride (NiCl₂·6H₂O) or copper(II) acetylacetonate.[13][15] These systems can efficiently reduce nitroarenes at room temperature.
-
Sodium Sulfide: Sodium sulfide (Na₂S) is another option, particularly when acidic conditions are not compatible with the substrate.[2] It can sometimes offer unique selectivity, for instance, in reducing one nitro group in the presence of another.[2]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you might encounter and provides a logical workflow for resolving them.
Problem 1: Low Yield of the Desired 3-amino-2,5-dibromobenzyl alcohol with Significant Starting Material Remaining.
This issue points to an incomplete reaction, which can stem from several factors.
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision workflow for troubleshooting incomplete nitro reduction.
In-depth Analysis:
-
Reagent Activity: Metal powders like iron and zinc can oxidize on the surface over time, reducing their reactivity.[16] Always use fresh, finely powdered metals. If using a catalytic method, ensure the catalyst has been stored properly and is not from an old batch.[16]
-
Solubility: Poor solubility is a common reason for sluggish reactions.[16][17] The 2,5-dibromo-3-nitrobenzyl alcohol may have limited solubility in certain solvents. A co-solvent system, such as ethanol/water or THF/water, can significantly improve solubility and reaction rates.[16][17]
-
Stoichiometry: For metal/acid reductions, a sufficient excess of the metal is required to drive the reaction to completion.[16] Typically, 3-5 equivalents of the metal are used.
Problem 2: Formation of Multiple Unidentified Byproducts Along with Debromination.
The appearance of multiple spots on a TLC plate, besides the starting material, product, and debrominated product, suggests side reactions beyond simple hydrodehalogenation.
Reaction Pathway and Potential Side Products
Caption: General pathway for nitro reduction and common side reactions.
In-depth Analysis:
-
Intermediate Buildup: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[16] If the reaction stalls, these intermediates can react with each other to form dimeric species like azoxy and azo compounds, which are often colored.[9][16]
-
Controlling the Reaction: To favor the complete six-electron reduction to the amine, ensure a sufficient excess of the reducing agent is present from the start.[16] Proper temperature control is also crucial, as localized overheating can promote the formation of these dimeric side products.[16]
-
Benzyl Alcohol Moiety: The benzyl alcohol functional group is susceptible to oxidation or etherification under certain conditions, although this is less common during reductive processes. However, under strongly acidic conditions, carbocation formation followed by side reactions is a possibility.[18]
III. Recommended Protocols
The following protocols are presented as robust starting points for the selective reduction of 2,5-dibromo-3-nitrobenzyl alcohol.
Protocol 1: Iron Powder in Acidic Medium (High Chemoselectivity)
This method is highly recommended for its excellent selectivity, low cost, and environmental friendliness.[7][8]
Materials:
-
2,5-dibromo-3-nitrobenzyl alcohol (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq) or Acetic Acid (AcOH)
-
Ethanol (or Methanol)
-
Water
Procedure:
-
In a round-bottom flask, suspend the 2,5-dibromo-3-nitrobenzyl alcohol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[19] (Alternatively, acetic acid can be used as the acidic medium).[2]
-
Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (usually 1-3 hours).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution can be basified (e.g., with aqueous NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Expertise & Causality: The Fe/NH₄Cl system works via single electron transfer from the iron metal to the nitro group. The ammonium chloride acts as a proton source and helps to maintain a mildly acidic pH, preventing the formation of iron hydroxides that could passivate the metal surface. This method avoids the use of strong acids that could affect other functional groups.[7]
Protocol 2: Tin(II) Chloride Reduction (Classic & Reliable)
SnCl₂ is another mild and effective reagent for reducing nitro groups without affecting aryl halides.[1][2]
Materials:
-
2,5-dibromo-3-nitrobenzyl alcohol (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Aqueous solution of NaOH or NaHCO₃
Procedure:
-
Dissolve the 2,5-dibromo-3-nitrobenzyl alcohol (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (3-5 eq) to the solution.[16]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and carefully pour it into ice.
-
Neutralize the mixture by slowly adding a 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Expertise & Causality: Tin(II) is a two-electron reducing agent. The reaction proceeds in an acidic environment, which is generated in situ or added. The basic workup is critical to remove the tin salts, which coordinate to the product amine, by precipitating them as tin hydroxides.[20]
IV. Data Summary & Comparison
| Method | Typical Reagents | Temp (°C) | Key Advantages | Key Disadvantages / Risks | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | 25-80 | High yields, clean reaction. | High risk of debromination. Requires pressure equipment. | [2] |
| Catalytic Hydrogenation | H₂, Raney Ni | 25-100 | Lower risk of debromination than Pd/C. | Pyrophoric catalyst, may require higher temperatures/pressures. | [2] |
| Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄ | 60-80 | Milder than H₂ gas; avoids high pressure. | Debromination can still occur, requires optimization. | [1] |
| Metal/Acid Reduction | Fe , NH₄Cl or AcOH | 60-80 | Excellent chemoselectivity , low cost, environmentally friendly. | Heterogeneous reaction, requires efficient stirring, workup needed to remove metal salts. | [2][7][8] |
| Metal/Acid Reduction | SnCl₂ , HCl/EtOH | 70-80 | Excellent chemoselectivity , mild conditions. | Stoichiometric amounts of tin salts produced, requires careful basic workup. | [1][2][16] |
V. References
-
Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Anonymous. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Oriental Journal of Chemistry.
-
University of Wollongong. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Figshare. [Link]
-
University of Otago. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. OUR Archive. [Link]
-
Anonymous. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Asian Journal of Green Chemistry.
-
Anonymous. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]
-
ResearchGate. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. BULLETIN OF CHEMICAL REACTION ENGINEERING AND CATALYSIS, 10(3), 275-280. [Link]
-
RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds. Retrieved from
-
ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
Anonymous. (n.d.). Catalytic Hydrodehalogenation Reactions.
-
College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
-
Gordon, P. E., Fry, A. J., & Hicks, L. D. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC, 2005(6), 393-400. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. ro.uow.edu.au [ro.uow.edu.au]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. asianpubs.org [asianpubs.org]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Optimizing Alkylation of (2,5-Dibromo-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of (2,5-Dibromo-3-nitrophenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of ether derivatives from this highly functionalized benzyl alcohol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this specific transformation and optimize your reaction yields.
I. Understanding the Substrate: The Challenges of Alkylating (2,5-Dibromo-3-nitrophenyl)methanol
The structure of (2,5-Dibromo-3-nitrophenyl)methanol presents a unique set of challenges for O-alkylation. The presence of three strongly electron-withdrawing groups (two bromine atoms and a nitro group) on the aromatic ring significantly impacts the reactivity of the benzylic alcohol.
-
Increased Acidity: The electron-withdrawing nature of the substituents makes the hydroxyl proton more acidic than that of a typical benzyl alcohol. This can be advantageous for deprotonation but also introduces the potential for side reactions with strong bases.
-
Steric Hindrance: The ortho-substituents (bromo and nitro groups) create a sterically hindered environment around the hydroxyl group, which can impede the approach of bulky alkylating agents.
-
Potential for Competing Reactions: The electron-deficient nature of the aromatic ring can influence reaction pathways, and the presence of multiple reactive sites requires careful selection of reagents to ensure selective O-alkylation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of (2,5-Dibromo-3-nitrophenyl)methanol, providing explanations and actionable solutions.
Q1: My Williamson ether synthesis is giving low to no yield. What are the likely causes and how can I fix it?
The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][2][3] It involves the deprotonation of an alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide.[1][2][3] However, several factors can lead to poor performance with this specific substrate.
Troubleshooting Steps:
-
Incomplete Deprotonation:
-
Problem: The base may not be strong enough to fully deprotonate the sterically hindered and electronically modified alcohol.
-
Solution: Switch to a stronger base. While sodium hydride (NaH) is a common choice, potassium hydride (KH) is often more effective.[4] For particularly stubborn cases, consider organolithium bases like n-butyllithium (n-BuLi) at low temperatures, although careful control is necessary to avoid side reactions.
-
Causality: A stronger base ensures a higher concentration of the nucleophilic alkoxide at any given time, driving the reaction forward.
-
-
Poor Solubility of the Alkoxide:
-
Problem: The sodium or potassium salt of the starting material may have poor solubility in common ether synthesis solvents like THF or diethyl ether, preventing it from reacting with the alkylating agent.
-
Solution:
-
Use a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5] These solvents are excellent at solvating ions and can significantly increase the reaction rate.[4]
-
Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).[6]
-
-
Causality: PTCs facilitate the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the effective concentration of the reactants.[6][7][8]
-
-
Steric Hindrance from the Alkylating Agent:
-
Problem: The SN2 reaction is highly sensitive to steric hindrance.[1][2] Using a bulky or secondary/tertiary alkyl halide will favor elimination (E2) over substitution (SN2), leading to the formation of alkenes from your alkylating agent and recovery of your starting alcohol.[1][9]
-
Solution: Always use a primary alkyl halide or a methyl halide for the Williamson ether synthesis.[2][3] If you need to introduce a secondary or tertiary alkyl group, consider alternative synthetic strategies (see Q3).
-
-
Ineffective Leaving Group:
-
Problem: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.
-
Solution: Use alkylating agents with better leaving groups. The order of reactivity is generally I > Br > Cl > OTs (tosylate) > OMs (mesylate). While alkyl chlorides are often cheaper, the corresponding bromides or iodides will react much faster.
-
Summary of Recommended Starting Conditions for Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Base | NaH (standard), KH (for higher reactivity) | Ensures complete deprotonation to form the nucleophilic alkoxide. |
| Solvent | DMF or DMSO | Improves solubility of the alkoxide salt.[4][5] |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | Maximizes SN2 reaction rate and minimizes E2 elimination.[1][2] |
| Additive | Phase-Transfer Catalyst (e.g., TBAB) | Enhances reaction rate, especially in biphasic systems.[6] |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and potential for side reactions. |
Q2: I'm observing multiple spots on my TLC plate, including what appears to be my starting material and some unidentified byproducts. What could be happening?
The presence of multiple products indicates that side reactions are occurring. For the alkylation of (2,5-Dibromo-3-nitrophenyl)methanol, the most common side reactions are elimination and C-alkylation.
Troubleshooting Steps:
-
Elimination (E2) of the Alkyl Halide:
-
Problem: As mentioned in Q1, if you are using a secondary or sterically hindered primary alkyl halide, the alkoxide can act as a base and promote an E2 elimination reaction, generating an alkene and regenerating your starting alcohol.[4]
-
Solution:
-
Use a primary, unhindered alkyl halide.
-
If possible, use a milder base. For some substrates, potassium carbonate (K₂CO₃) can be sufficient, especially in a polar aprotic solvent like DMF.[5] Milder conditions can disfavor the E2 pathway.
-
-
-
C-Alkylation:
-
Problem: While less common for this specific substrate due to the electron-withdrawing nature of the ring, phenoxides and related benzylic alkoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1]
-
Solution:
-
Solvent choice is critical. Protic solvents can solvate the oxygen atom of the alkoxide, leaving the carbon atoms more nucleophilic and favoring C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[8]
-
The use of a phase-transfer catalyst in a solid-liquid system can also enhance O-alkylation selectivity.[8]
-
-
Workflow for Diagnosing Side Reactions:
Caption: Troubleshooting workflow for identifying side reactions.
Q3: The Williamson ether synthesis is not working for my desired secondary/tertiary alkyl ether. Are there alternative methods?
Yes, for sterically hindered ethers, the Mitsunobu reaction is an excellent alternative.[10][11][12]
The Mitsunobu Reaction:
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether (among other functional groups) with inversion of stereochemistry.[10][11][12] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism Overview:
-
PPh₃ and DEAD react to form a phosphonium salt intermediate.
-
The alcohol attacks the phosphonium salt, forming an oxyphosphonium salt, which is an excellent leaving group.
-
The nucleophile (in this case, the deprotonated form of the alcohol you wish to add) attacks the carbon in an SN2 fashion, displacing the triphenylphosphine oxide.
Advantages for Your Substrate:
-
Avoids Strong Bases: The reaction is typically run under neutral or mildly acidic conditions, which can be beneficial for sensitive substrates.
-
Overcomes Steric Hindrance: It is often successful where the Williamson ether synthesis fails due to steric hindrance.
-
One-Pot Procedure: All reagents are typically added to one pot, simplifying the experimental setup.[13]
Potential Issues and Solutions:
-
Work-up and Purification: A major drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the hydrazine byproduct, which can be difficult to remove.
-
Nucleophile pKa: The nucleophile should ideally have a pKa below 13 to avoid side reactions where the azodicarboxylate acts as the nucleophile.[12]
Experimental Protocol: Mitsunobu Etherification
-
To a stirred solution of (2,5-Dibromo-3-nitrophenyl)methanol (1.0 eq.), the desired alkyl alcohol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.2 eq.) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Visualization of Mitsunobu vs. Williamson:
Caption: Comparison of Williamson and Mitsunobu pathways.
III. Concluding Remarks
Optimizing the alkylation of a complex substrate like (2,5-Dibromo-3-nitrophenyl)methanol requires a systematic approach to troubleshooting. By understanding the inherent challenges posed by the substrate's electronic and steric properties, researchers can make informed decisions about reaction conditions. For simple primary alkyl ethers, a carefully optimized Williamson ether synthesis using a strong base in a polar aprotic solvent is often the most direct route. For more sterically demanding ethers, the Mitsunobu reaction provides a powerful, albeit more complex, alternative. Always begin with small-scale test reactions to identify the optimal conditions before committing to a larger scale synthesis.
IV. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Taylor & Francis Online. (2007). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Chemical Engineering Communications, 192(5). [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Mitsunobu Reaction. (2019). [Link]
-
ACS Publications. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. [Link]
-
Alcohol Protecting Groups. [Link]
-
J&K Scientific LLC. Benzyl Protection of Alcohols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
Pearson+. (2024). Benzyl ethers make excellent protecting groups according to the g...[Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare ...[Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
ACS Publications. Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase-transfer catalyst. The Journal of Organic Chemistry. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
YouTube. (2021). Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples). [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]
-
National Center for Biotechnology Information. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]
-
ResearchGate. N-alkylation of o-substituted anilines with benzyl alcohols a. [Link]
-
ChemRxiv. Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
ACS Publications. (2026). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. [Link]
-
The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Royal Society of Chemistry. Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]
-
Wiley Online Library. (2025). Activating Lattice Oxygen by Electrochemical De‐Lithiation for Efficient Benzyl Alcohol Oxidation. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. youtube.com [youtube.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of (2,5-Dibromo-3-nitrophenyl)methanol
Ticket ID: #PUR-25DB3N-OH Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Isolation & Purification Protocols[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for (2,5-Dibromo-3-nitrophenyl)methanol . This intermediate is a critical building block often used in the synthesis of kinase inhibitors and complex heterocycles.[1] Its unique substitution pattern—two bulky bromine atoms and an electron-withdrawing nitro group—creates specific solubility and polarity challenges that distinguish it from standard benzyl alcohols.[1]
Physicochemical Profile
| Property | Description | Implications for Purification |
| State | Crystalline Solid (Pale yellow to off-white) | Amenable to recrystallization; may crash out on columns if loaded in non-polar solvents.[1] |
| Polarity | Moderate | The nitro and hydroxyl groups provide polarity, but the lipophilic bromines dampen it.[1] |
| Solubility | High: THF, DMSO, EtOAc, DCMLow: Water, Hexanes, Pentane | Critical: Water washes are efficient for removing inorganic salts, but avoid excessive washing with alcohols.[1] |
| Key Impurities | 1. Residual Aldehyde (Starting Material)2. Borate esters (from NaBH4 reduction)3. Des-bromo byproducts (rare, but possible if over-reduced) | Aldehydes have higher |
Module 1: Reaction Workup (The "Crude" Phase)[1]
User Question: "My crude product is a sticky, yellow gum that won't solidify, even though it should be a solid. NMR shows broad peaks.[1] What went wrong?"
Diagnosis: This is a classic symptom of residual boron complexes .[1] If you synthesized this via Sodium Borohydride (
Troubleshooting Protocol: Breaking the Borate Complex
Do not proceed to column chromatography yet.[1] You must liberate the alcohol first.[1]
-
The Acidic Quench (Standard):
-
The Methanol Chase (If gum persists):
Visualization: Workup Decision Logic
Figure 1: Decision tree for handling crude reaction mixtures to ensure removal of boron complexes.
Module 2: Chromatographic Purification
User Question: "I see two spots on TLC very close together. The top spot is my starting material (aldehyde), and the bottom is the product. How do I get clean separation?"
Diagnosis: The 2,5-dibromo substitution makes the ring electron-deficient, reducing the polarity difference between the aldehyde (C=O) and the alcohol (C-OH).[1] Standard Hexane/EtOAc gradients may cause co-elution.[1]
Optimization Guide
| Variable | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel (Standard 40-63 | Standard phase is sufficient.[1] |
| Mobile Phase A | Dichloromethane (DCM) | DCM solubilizes the brominated core better than Hexanes, preventing tailing.[1] |
| Mobile Phase B | Methanol (MeOH) | Use a shallow gradient (0% |
| Alternative System | Toluene : Ethyl Acetate (9:[1]1) | Toluene interacts with the |
| Loading Method | Solid Load | Dissolve crude in minimal DCM, adsorb onto silica, and dry.[1] Wet loading often leads to precipitation of this heavy molecule at the column head.[1] |
Pro-Tip: If the aldehyde impurity is persistent (
Module 3: Crystallization (Scalable Purification)
User Question: "I need to scale this up to 50 grams. Columns are too expensive.[1] Can I recrystallize this?"
Diagnosis: Yes. Nitrobenzyl alcohols are excellent candidates for crystallization due to the
Recommended Solvent Systems
-
System A: Ethanol/Water (The "Green" Route) [1]
-
System B: Toluene/Heptane (The "High Purity" Route) [1]
Visualization: Purification Pathway
Figure 2: Strategic flowchart for selecting the optimal purification method based on impurity profile.
Stability & Storage FAQs
Q: Is this compound light sensitive? A: Yes. Nitro-aromatics, especially brominated ones, can undergo slow photolytic degradation or darkening upon exposure to UV/visible light.[1] Store in amber vials wrapped in foil.
Q: Can I store it in solution?
A: Not recommended for long periods.[1] Benzyl alcohols can slowly oxidize back to aldehydes or form ethers in alcoholic solvents.[1] Store as a dry solid at
Q: I see a new impurity appear after drying in the oven. What is it?
A: If dried >
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for reduction of nitro-aldehydes and recrystallization of aromatics).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into NaBH4 reduction and borate ester hydrolysis). [1]
-
Sigma-Aldrich. (n.d.).[1] 2-Nitrobenzyl alcohol Product Specification & Safety Data Sheet. (Used for physicochemical analogies regarding solubility and stability of nitrobenzyl alcohol derivatives).
-
Torraca, K. E., et al. (2019).[1] "Development of a Scalable Synthesis for a Selective Inhibitor." Organic Process Research & Development. (Reference for handling brominated nitro-aromatic intermediates on scale). [1]
Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for (2,5-Dibromo-3-nitrophenyl)methanol before handling, as brominated nitro compounds may possess sensitizing properties.[1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (2,5-Dibromo-3-nitrophenyl)methanol
We will dissect the expected chemical shifts, integration, and coupling patterns based on established principles of substituent effects. This predictive analysis will be benchmarked against experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.
Predicted ¹H NMR Spectrum: A First-Principles Analysis
The structure of (2,5-Dibromo-3-nitrophenyl)methanol presents a unique electronic environment that dictates the resonance of its protons. The benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): two bromine atoms and a nitro group (-NO₂). These groups significantly deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) than those of unsubstituted benzene (δ ~7.3 ppm)[1][2][3].
The molecule has four distinct proton environments:
-
Two aromatic protons (H-4 and H-6)
-
Two benzylic protons (-CH₂OH)
-
One hydroxyl proton (-OH)
-
Aromatic Protons (H-4 and H-6): The cumulative deshielding effect of the three EWGs will shift these protons significantly downfield, likely in the δ 7.8 - 8.2 ppm range. The -NO₂ group is one of the most powerful EWGs. The proton at the H-6 position is ortho to one bromine and meta to the nitro and the other bromine. The H-4 proton is ortho to the other bromine and meta to the nitro group. Due to the strong anisotropic and deshielding effect of the nitro group, the proton at H-4, being situated between the nitro and a bromo group, is predicted to be the most downfield of the two.
-
Benzylic Protons (-CH₂OH): These protons are attached to a carbon adjacent to the aromatic ring and an electronegative oxygen atom. Their chemical shift is expected in the δ 4.7 - 4.9 ppm range. For comparison, the benzylic protons in benzyl alcohol appear around δ 4.6-4.7 ppm[4]. The presence of three EWGs on the ring will further withdraw electron density, slightly deshielding these protons.
-
Hydroxyl Proton (-OH): The chemical shift of an -OH proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 2.0 - 5.0 ppm . Its identity is best confirmed via a D₂O exchange experiment.
The relative areas under each signal will directly correspond to the number of protons in that environment:
-
H-4: 1H
-
H-6: 1H
-
-CH₂OH: 2H
-
-OH: 1H
-
Aromatic Protons (H-4 and H-6): These two protons are positioned meta to each other. This will result in a four-bond coupling (⁴J). Meta coupling constants (J_meta_) in aromatic systems are typically small, in the range of 2-3 Hz [5][6][7]. Therefore, both the H-4 and H-6 signals are expected to appear as doublets (d) .
-
Benzylic and Hydroxyl Protons (-CH₂OH, -OH): In theory, the -CH₂- protons could couple with the adjacent -OH proton. If this occurred, the -CH₂- signal would be a doublet and the -OH signal a triplet. However, in the presence of even trace amounts of acid or water, the hydroxyl proton undergoes rapid chemical exchange, which averages out the coupling. Consequently, the -CH₂- signal will most likely appear as a singlet (s) , and the -OH signal will be a broad singlet (s, br) .
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental data, we can compare the expected shifts with known values for similar molecules. This comparative approach is a powerful tool for validating spectral interpretations[6].
| Compound | Aromatic Protons (δ ppm) | Benzylic Protons (δ ppm) | Other Protons (δ ppm) |
| (2,5-Dibromo-3-nitrophenyl)methanol | ~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H) | ~4.8 (s, 2H) | Variable (s, br, 1H, OH) |
| 3-Nitrobenzyl alcohol [8][9][10] | 7.50 - 8.21 (m, 4H) | 4.81 (s, 2H) | 2.41 (t, 1H, OH) |
| 2-Bromobenzyl alcohol [11] | 7.15 - 7.52 (m, 4H) | 4.74 (s, 2H) | 2.06 (s, 1H, OH) |
| 2-Bromo-5-nitrotoluene [12][13] | 7.70 - 8.10 (m, 3H) | - | 2.51 (s, 3H, CH₃) |
| 1,4-Dibromo-2-nitrobenzene [14] | 7.3 - 8.0 (m, 3H) | - | - |
Note: 'm' denotes a multiplet, indicating a more complex splitting pattern in less substituted rings. The predicted values for the target compound are shown in bold.
The data from 3-nitrobenzyl alcohol shows the benzylic protons at δ 4.81 ppm, strongly supporting our prediction. The aromatic protons in the comparative compounds are all shifted downfield, consistent with the deshielding effects of nitro and bromo substituents. The complexity of the multiplets in these examples simplifies in our target molecule to two doublets due to the specific substitution pattern leaving only two, meta-coupled protons.
Experimental Workflow and Validation
To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and self-validating protocol is essential.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and validation.
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and has the advantage of slowing down the -OH proton exchange, sometimes allowing for the observation of coupling to the benzylic protons.
-
Protocol: Accurately weigh 5-10 mg of (2,5-Dibromo-3-nitrophenyl)methanol. Dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Causality: A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the small meta-coupling in the aromatic region. Shimming is the process of adjusting the magnetic field to maximize its homogeneity, resulting in sharp, symmetrical peaks.
-
Protocol: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure until optimal peak shape is achieved for the solvent residual peak. Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
-
Data Processing:
-
Causality: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we recognize. This involves Fourier transformation, followed by phase and baseline corrections to ensure accurate peak shapes and integration.
-
Protocol: Apply Fourier transformation to the acquired FID. Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a symmetrical Lorentzian shape. Apply a baseline correction to ensure the flat baseline required for accurate integration. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
-
Validation via D₂O Exchange:
-
Trustworthiness: This is a definitive, self-validating step. The labile hydroxyl proton will exchange with deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the -OH signal will disappear, confirming its assignment.
-
Protocol: After acquiring the initial spectrum, remove the NMR tube. Add 1-2 drops of deuterium oxide (D₂O), cap the tube, and shake gently to mix. Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters. The disappearance of the broad singlet confirms its identity as the hydroxyl proton.
-
Caption: Predicted meta-coupling (⁴J) between H-4 and H-6 protons.
References
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Available at: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
ChemistryViews. Substituent Effects on Benzene Rings. Available at: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]
-
Viacheslav Zgonnik. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
PubChem. 1,4-Dibromo-2-nitrobenzene. Available at: [Link]
-
JoVE. Video: ¹H NMR: Long-Range Coupling. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
YouTube. 1H NMR coupling and coupling constants. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link]
-
PubChem. 3-Nitrobenzyl alcohol. Available at: [Link]
-
Wikipedia. 3-Nitrobenzyl alcohol. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Available at: [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. Available at: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. Available at: [Link]
-
SpectraBase. 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubChem. 2-Bromo-5-nitrotoluene. Available at: [Link]
-
PMC. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Available at: [Link]
-
Chemistry Stack Exchange. Why is the only H NMR resonance of 1,4-dibromobenzene a singlet?. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
Sources
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- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 5. acdlabs.com [acdlabs.com]
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- 7. researchgate.net [researchgate.net]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. 3-Nitrobenzyl alcohol(619-25-0) 1H NMR spectrum [chemicalbook.com]
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- 11. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR [m.chemicalbook.com]
- 12. 2-BROMO-5-NITROTOLUENE(7149-70-4) 1H NMR [m.chemicalbook.com]
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- 14. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Separation of Brominated Nitrobenzyl Alcohols: A Comparative HPLC Guide
Executive Summary
Brominated nitrobenzyl alcohols (e.g., 2-bromo-5-nitrobenzyl alcohol) serve as critical intermediates in the synthesis of photolabile protecting groups and pharmacophores. Their analysis presents a distinct chromatographic challenge: the competing effects of the electron-withdrawing nitro group (polar) and the heavy halogen (lipophilic/hydrophobic).
This guide challenges the default reliance on C18 stationary phases. While C18 remains the "workhorse" for general lipophilicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (
The Separation Challenge: Electronic vs. Hydrophobic
To establish a robust retention time standard, one must understand the molecular behaviors governing elution.
-
Hydrophobicity (The C18 Driver): The bromine atom significantly increases the partition coefficient (
), driving retention on alkyl-bonded phases. -
-Electron Deficiency (The Phenyl Driver): The nitro group (
) is strongly electron-withdrawing, reducing electron density in the benzene ring. This creates an "electron-poor" aromatic system that interacts avidly with "electron-rich" stationary phases (like Phenyl-Hexyl).
Mechanism of Interaction[1]
The following diagram illustrates why Phenyl-Hexyl columns often outperform C18 for this specific class of compounds.
Figure 1: Mechanistic comparison of analyte interactions. While C18 relies solely on hydrophobicity, Phenyl-Hexyl leverages dual mechanisms (Hydrophobic +
Comparative Performance Analysis
The following data summarizes the performance of three common stationary phases. Data is synthesized from standard chromatographic behaviors of halogenated nitro-aromatics.[1]
Test Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid[2]
-
Mobile Phase B: Methanol (Promotes
- interactions better than Acetonitrile) -
Gradient: 40% B to 90% B over 15 minutes
Table 1: Stationary Phase Performance Matrix
| Feature | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobicity | Hydrophobicity | Hydrophobicity + |
| Retention Strength ( | High (Strong retention of Br-species) | Moderate | High (Enhanced for aromatics) |
| Isomer Selectivity ( | Low (Co-elution of m- and p- isomers common) | Low | High (Resolves o-, m-, p- isomers) |
| Peak Shape ( | Excellent for neutrals | Good | Excellent |
| Best Use Case | Crude purity checks | Fast screening | Isomeric purity & complex mixtures |
Critical Insight: The "Methanol Effect"
When using Phenyl-Hexyl columns, Methanol is the preferred organic modifier. Acetonitrile creates a
Standardized Experimental Protocol
To generate reproducible retention time standards for brominated nitrobenzyl alcohols, follow this self-validating protocol.
A. Reagents & Standards[2][7][8]
-
Solvents: LC-MS Grade Methanol and Water.
-
Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1%) (Use Phosphoric for low-UV detection <220nm, Formic for MS compatibility).
-
Reference Standard: 4-Nitrobenzyl alcohol (non-brominated) serves as the Relative Retention Time (RRT) anchor (RRT = 1.00).
B. Instrument Parameters
-
Column: Phenyl-Hexyl,
, . -
Temperature:
(Constant temperature is critical for - reproducibility). -
Wavelength:
(Aromatic ring) and (Nitro absorbance shift).
C. The "Gold Standard" Gradient Method
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (MeOH) | Event |
| 0.00 | 60 | 40 | Injection |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Isocratic Hold (Elute highly brominated impurities) |
| 12.10 | 60 | 40 | Re-equilibration |
| 17.00 | 60 | 40 | End of Run |
D. Method Development Workflow
Figure 2: Decision tree for optimizing retention of nitro-aromatic isomers.
Troubleshooting & Validation
Self-Validating the Data
To ensure your retention times are accurate, calculate the Relative Retention Time (RRT) against the non-brominated parent compound.
-
Expected Trend: 4-Nitrobenzyl alcohol (Early) < Monobromo-nitrobenzyl alcohol (Mid) < Dibromo-nitrobenzyl alcohol (Late).
-
Validation Check: If the brominated derivative elutes before the non-brominated parent, check for mobile phase preparation errors (e.g., high organic content at start) or column collapse.
Common Issues
-
Peak Tailing: Nitrobenzyl alcohols have a hydroxyl group. If tailing occurs (
), ensure the mobile phase pH is acidic (pH ~2.5-3.0) to suppress silanol ionization. -
Shifting Retention Times:
- interactions are temperature sensitive. A fluctuation of can shift peaks significantly on Phenyl-Hexyl columns. Ensure the column oven is active and stable.
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Application Note 5991-0834EN.
-
Waters Corporation. (2021). CSH Phenyl-Hexyl vs. C18 Chemistries: Selectivity Differences.[6][7] Waters Knowledge Base.
-
Sielc Technologies. Separation of 4-Nitrobenzyl Alcohol on Reverse Phase Columns.
-
PubChem. Compound Summary: 4-Nitrobenzyl alcohol. National Library of Medicine.
-
Separation Methods Technologies. Phenyl-Hexyl Column Selectivity for Aromatic Compounds.
Sources
- 1. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. nacalai.com [nacalai.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
A Comparative Guide to the Reactivity of 2,5-Dibromo- and 2,6-Dibromo-4-Nitrobenzyl Alcohols
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of their work. Nitrobenzyl alcohols, particularly those functionalized with bromine atoms, are valuable precursors and photolabile protecting groups. Their reactivity profile, dictated by the substitution pattern on the aromatic ring, governs their utility in various applications. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2,5-dibromo-4-nitrobenzyl alcohol and 2,6-dibromo-4-nitrobenzyl alcohol. While direct head-to-head comparative studies on these specific isomers are not abundant in the literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive analysis of their reactivity.
Structural and Electronic Considerations: The Foundation of Reactivity
The reactivity of these isomers is primarily influenced by a combination of electronic and steric effects imparted by the nitro and bromo substituents on the benzyl alcohol core.
Electronic Effects:
Both isomers possess a strongly electron-withdrawing nitro group at the 4-position. This group significantly influences the reactivity of the benzylic alcohol, primarily by stabilizing negative charge in the aromatic ring through its powerful -M (mesomeric) and -I (inductive) effects. In reactions involving the formation of a benzylic carbocation, such as S_N1-type substitutions, the nitro group is generally deactivating. Conversely, in reactions where the benzylic proton is abstracted, the nitro group can stabilize the resulting carbanion.
The bromine atoms, being halogens, exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect (-I) and electron-donating through the mesomeric effect (+M) due to their lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution. In the context of the benzylic alcohol's reactivity, the inductive electron-withdrawing effect of the bromine atoms will play a more significant role in influencing the electron density at the benzylic carbon.
Steric Effects:
The most significant difference between the two isomers lies in the steric environment around the benzylic hydroxyl group.
-
2,5-Dibromo-4-nitrobenzyl alcohol: In this isomer, one bromine atom is ortho to the nitro group, and the other is meta to it. The benzylic alcohol group has one ortho-substituent (a hydrogen atom) and one meta-substituent (a bromine atom). This arrangement presents a moderate level of steric hindrance.
-
2,6-Dibromo-4-nitrobenzyl alcohol: Here, both bromine atoms are positioned ortho to the benzylic alcohol group. This creates a highly crowded environment around the reaction center, a phenomenon known as steric hindrance. This steric congestion can significantly impede the approach of reagents to the benzylic carbon and the hydroxyl group.
Comparative Reactivity Profiles
Based on the structural and electronic differences, we can predict the relative reactivity of the two isomers in key chemical transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic carbon is a common reaction for benzyl alcohols. The mechanism can be either S_N1 (unimolecular, proceeding through a carbocation intermediate) or S_N2 (bimolecular, involving a backside attack by the nucleophile).
-
S_N1 Reactivity: The rate of an S_N1 reaction is dependent on the stability of the carbocation intermediate. Electron-withdrawing groups like nitro and bromo destabilize the formation of a positive charge at the benzylic position. Therefore, both isomers are expected to be less reactive towards S_N1 reactions compared to unsubstituted benzyl alcohol. Between the two, the electronic effects are similar, so a significant difference in S_N1 reactivity is not anticipated based on electronics alone.
-
S_N2 Reactivity: The S_N2 mechanism is highly sensitive to steric hindrance. The nucleophile must approach the electrophilic carbon from the back, and bulky groups around the reaction center will slow down or even prevent the reaction.
-
Prediction: 2,5-Dibromo-4-nitrobenzyl alcohol will be significantly more reactive in S_N2 reactions than 2,6-dibromo-4-nitrobenzyl alcohol. The two ortho-bromine atoms in the 2,6-isomer create a formidable steric shield, making the backside attack by a nucleophile extremely difficult. This is analogous to the well-documented decrease in S_N2 reactivity in hindered systems like neopentyl halides.
-
The following diagram illustrates the steric hindrance in an S_N2 reaction at the benzylic carbon.
Photochemical Reactivity (Photocleavage)
Ortho-nitrobenzyl compounds are widely used as photolabile protecting groups. Upon irradiation with UV light, they undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a nitrosobenzaldehyde byproduct.
The efficiency of this photocleavage is determined by two key factors: the molar extinction coefficient (ε) at the irradiation wavelength and the photochemical quantum yield (Φ) .
-
Molar Extinction Coefficient (ε): The substitution pattern can influence the absorption spectrum of the molecule. The presence of two bromine atoms ortho to the nitro group in the 2,6-isomer might cause some twisting of the nitro group out of the plane of the benzene ring due to steric strain. This could slightly alter the UV-Vis absorption spectrum compared to the 2,5-isomer. However, a dramatic difference in ε is not generally expected.
-
Quantum Yield (Φ): The quantum yield represents the efficiency of the photochemical process. The initial hydrogen abstraction step is crucial.
-
Prediction: 2,5-Dibromo-4-nitrobenzyl alcohol is expected to have a higher quantum yield for photocleavage than 2,6-dibromo-4-nitrobenzyl alcohol. The steric hindrance from the two ortho-bromine atoms in the 2,6-isomer can restrict the necessary conformational changes for the nitro group to come into proximity with the benzylic hydrogen, thereby hindering the initial hydrogen abstraction step and lowering the quantum yield.
-
The following diagram illustrates the key step in the photocleavage mechanism.
Summary of Predicted Reactivity
| Reaction Type | 2,5-Dibromo-4-nitrobenzyl alcohol | 2,6-Dibromo-4-nitrobenzyl alcohol | Rationale |
| S_N2 Substitution | More Reactive | Less Reactive | Significant steric hindrance from two ortho-bromine atoms in the 2,6-isomer impedes nucleophilic attack. |
| Photocleavage | Higher Quantum Yield (More Efficient) | Lower Quantum Yield (Less Efficient) | Steric hindrance in the 2,6-isomer likely hinders the intramolecular hydrogen abstraction step, which is crucial for the photoreaction. |
Experimental Protocols
While direct comparative data is scarce, the synthesis of these compounds would likely follow established routes for the preparation of substituted nitrobenzyl alcohols. Below are generalized, representative protocols for their synthesis.
Synthesis of 2,6-Dibromo-4-nitrotoluene (Precursor to 2,6-isomer)
This protocol is adapted from the bromination of p-nitrophenol, a related transformation.
Materials:
-
4-Nitrotoluene
-
Bromine
-
Glacial Acetic Acid
-
Iron powder (catalyst)
Procedure:
-
Dissolve 4-nitrotoluene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron powder to the mixture.
-
Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,6-dibromo-4-nitrotoluene.
Benzylic Bromination of Dibromo-4-nitrotoluene
Materials:
-
Dibromo-4-nitrotoluene (either 2,5- or 2,6-isomer)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dibromo-4-nitrotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.
-
Continue refluxing until the reaction is complete (monitored by TLC and the disappearance of the less dense NBS).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude dibromo-4-nitrobenzyl bromide.
Hydrolysis to Dibromo-4-nitrobenzyl Alcohol
Materials:
-
Dibromo-4-nitrobenzyl bromide (either 2,5- or 2,6-isomer)
-
Sodium carbonate or potassium carbonate
-
Acetone/Water mixture
Procedure:
-
Dissolve the crude dibromo-4-nitrobenzyl bromide in a mixture of acetone and water.
-
Add an excess of sodium carbonate or potassium carbonate.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or recrystallization.
Conclusion
The reactivity profiles of 2,5-dibromo- and 2,6-dibromo-4-nitrobenzyl alcohols are predicted to be significantly different, primarily due to the steric influence of the bromine substituents. The 2,6-isomer, with its two ortho-bromine atoms flanking the benzylic alcohol, is expected to be substantially less reactive in sterically demanding reactions such as S_N2 substitutions and may exhibit lower efficiency in photochemical cleavage. In contrast, the 2,5-isomer presents a less hindered reaction center, suggesting it would be the more suitable substrate for applications requiring nucleophilic displacement at the benzylic position or for use as a more efficient photolabile protecting group.
For researchers designing synthetic routes or developing photocleavable linkers, a careful consideration of these steric effects is crucial. While this guide provides a theoretically grounded comparison, empirical validation through direct experimental studies would be invaluable for confirming these predictions and quantifying the reactivity differences.
References
-
Organic Syntheses Procedure for the preparation of 2,6-dibromo-4-nitrophenol. This provides a reference for the bromination of a substituted nitrophenol, which is analogous to the bromination of nitrotoluene. (Link: [Link])
-
Reid, E. E. (1917). p-Nitrobenzyl Bromide. Journal of the American Chemical Society, 39(1), 124–135. This article details the synthesis of p-nitrobenzyl bromide, a related compound, providing insights into benzylic bromination. (Link: [Link])
-
Doleib, D. M., & Iskander, Y. (1967). The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions. Journal of the Chemical Society B: Physical Organic, 1154-1158. This paper provides experimental evidence for the steric inhibition of reactivity at the benzylic position in a substituted nitrobenzyl system. (Link: [Link])
-
Papageorgiou, G., & Corrie, J. E. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(23), 6174-6185. This article discusses the factors influencing the photocleavage of various substituted nitrobenzyl protecting groups. (Link: [Link])
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). This resource provides a clear and intuitive explanation of steric hindrance in the context of S_N2 reactions. (Link: [Link])
A Comparative Guide to the Structural Landscape of (2,5-Dibromo-3-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structure data for derivatives of (2,5-Dibromo-3-nitrophenyl)methanol. In the absence of publicly available crystallographic data for the title compound, this document leverages data from structurally related nitrophenyl methanol derivatives to offer insights into its potential solid-state properties and inform synthetic and crystallization strategies. By examining the crystal packing, hydrogen bonding networks, and conformational attributes of analogous structures, we can extrapolate key characteristics relevant to drug design and materials science.
Introduction: The Significance of Substituted Nitrophenyl Methanols
Substituted nitrophenyl methanols are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and steric properties of the benzene ring, impacting intermolecular interactions and, consequently, the crystal packing.[1] The bromine substituents in the target molecule, (2,5-Dibromo-3-nitrophenyl)methanol, are expected to further modulate these properties through halogen bonding and steric hindrance, making its structural analysis of considerable interest. These compounds often exhibit antibacterial and antioxidant activities, highlighting their potential in medicinal chemistry.[2]
Comparative Crystallographic Analysis
| Parameter | (2-Methyl-3-nitrophenyl)methanol[6] | (4-Nitrophenyl)methanol[8] |
| Formula | C8H9NO3 | C7H7NO3 |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| Unit Cell Dimensions | a = 13.601(3) Å, b = 7.8650(16) Å, c = 15.433(3) Å, β = 92.73(3)° | a = 6.2216(5) Å, b = 7.4096(6) Å, c = 7.7833(6) Å, α = 110.867(2)°, β = 93.667(2)°, γ = 90.748(3)° |
| Volume (ų) | 1649.0(6) | 334.34(5) |
| Z | 8 | 2 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds | O-H···O(NO2) hydrogen bonds, C-H···O(NO2) hydrogen bonds, π–π stacking |
Analysis of Intermolecular Interactions:
-
In the crystal structure of (2-Methyl-3-nitrophenyl)methanol , intermolecular O-H···O hydrogen bonds link the molecules into chains.[6] The presence of two crystallographically independent molecules in the asymmetric unit, with their aromatic rings oriented at a dihedral angle of 83.29(3)°, suggests potential for conformational polymorphism.[6]
-
(4-Nitrophenyl)methanol exhibits a more complex network of interactions. Molecules associate into infinite chains via O-H···O(NO2) hydrogen bonds. These chains are further linked by C-H···O(NO2) hydrogen bonds to form double-stranded ribbons. These ribbons then stack through π–π interactions between the benzene rings.[8]
For the target compound, (2,5-Dibromo-3-nitrophenyl)methanol , we can anticipate that the strong O-H···O hydrogen bonding involving the hydroxyl and nitro groups will be a dominant feature in its crystal packing. Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding (Br···O or Br···N), which could lead to unique supramolecular architectures.
Experimental Protocols: Synthesis and Crystallization
The synthesis of nitrophenyl methanol derivatives typically involves the reduction of the corresponding benzaldehyde or the hydrolysis of a benzyl halide. The crystallization process is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
General Synthesis of Substituted Nitrophenyl Methanols
A common synthetic route involves the reduction of the corresponding substituted nitrobenzaldehyde using a mild reducing agent like sodium borohydride in an alcoholic solvent.
Workflow for Synthesis:
Caption: General workflow for the synthesis of nitrophenyl methanols.
Single Crystal Growth Methodologies
Obtaining single crystals suitable for X-ray diffraction often requires careful control of crystallization conditions. Slow evaporation from a suitable solvent system is a widely used technique.
Protocol for Slow Evaporation Crystallization:
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture). Gentle warming can aid dissolution.
-
Filtration: Filter the solution while warm to remove any insoluble impurities.
-
Crystallization: Transfer the clear solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Isolation: Once crystals of sufficient size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
Logical Flow of Crystallization:
Caption: Methodologies for single crystal growth.
Potential Biological Activity and Applications
The nitro group is a key functional group in a variety of biologically active compounds.[1] Nitro-containing compounds have been reported to possess a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[9] For instance, 5-nitroimidazole derivatives are known antimicrobial agents.[1] The biological activity of these compounds is often linked to the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species.[9]
The presence of bromine atoms in the target molecule could further enhance its biological profile. Halogenated compounds are prevalent in pharmaceuticals and can influence properties such as lipophilicity and binding affinity. Therefore, (2,5-Dibromo-3-nitrophenyl)methanol and its derivatives represent a promising scaffold for the development of novel therapeutic agents.
Conclusion
While the crystal structure of (2,5-Dibromo-3-nitrophenyl)methanol remains to be determined, a comparative analysis of structurally related compounds provides a solid foundation for predicting its solid-state behavior. The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding will likely dictate its crystal packing and polymorphism. The synthetic and crystallization protocols outlined in this guide offer a practical starting point for obtaining single crystals of this and related compounds, paving the way for detailed structural elucidation and the exploration of their biological potential.
References
-
(2-Methyl-3-nitrophenyl)methanol - PMC. (n.d.). Retrieved from [Link]
-
(4-Nitrophenyl)methanol - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. (n.d.). Retrieved from [Link]
-
2-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 90289 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). Retrieved from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]
-
Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Investigation on the bioactivities of natural products with the focus on phyllobilins, a novel substance class of bioactive phyt. (n.d.). Retrieved from [Link]
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Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]
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Benzenemethanol, 3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2023). Retrieved from [Link]
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Benzenemethanol, 3-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]
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(3-NITROPHENYL)METHANOL | CAS 619-25-0 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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Antibacterial and antioxidant activities of methanol extract and fractions of Clerodendrum viscosum Vent. leaves - ResearchGate. (n.d.). Retrieved from [Link]
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In Vitro Antioxidant and Antibacterial Activity of Methanol Leaf Extract and Fractions of Terminalia Catappa L - Scholars Middle East Publishers. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling (2,5-Dibromo-3-nitrophenyl)methanol
Essential Safety and Handling Guide for (2,5-Dibromo-3-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2,5-Dibromo-3-nitrophenyl)methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data sheets of structurally similar compounds and established chemical safety protocols.
Hazard Analysis and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The nitro group can contribute to toxicity, and halogenated compounds can have varying toxicological profiles. Therefore, it is prudent to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling (2,5-Dibromo-3-nitrophenyl)methanol. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | N95 or P100 respirator if not in a fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Reaction Workup & Purification | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a well-ventilated area or fume hood |
Rationale for PPE Selection:
-
Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1][2] A face shield provides additional protection, especially when handling larger quantities or during procedures with a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[3]
-
Body Protection: A standard lab coat is sufficient for handling small quantities. For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling the solid compound outside of a fume hood can generate dust, which may be harmful if inhaled.[1][2] A respirator is recommended in such situations. For all other operations involving solutions, a certified chemical fume hood is mandatory to prevent inhalation of vapors or aerosols.
Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure and contamination.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of (2,5-Dibromo-3-nitrophenyl)methanol in a designated area, such as a chemical fume hood.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If possible, weigh the solid compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use an enclosure or weigh on a tared weigh paper and carefully transfer it to the vessel inside the hood.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust.
3.2. Dissolution and Transfer:
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Transfer: If transferring the solution, use a funnel and appropriate glassware. Ensure a secure grip on all containers.
-
Labeling: Clearly label all vessels containing the compound with its full name, concentration, and appropriate hazard symbols.
Spill and Emergency Procedures
4.1. Minor Spill (Solid):
-
Evacuate and Secure: Restrict access to the spill area.
-
PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust. Place the collected material in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
4.2. Minor Spill (Solution):
-
Evacuate and Secure: Restrict access to the spill area.
-
PPE: Wear the appropriate PPE.
-
Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area as described above.
4.3. Major Spill or Exposure:
-
In case of a large spill, skin or eye contact, or inhalation, immediately alert colleagues and follow your institution's emergency procedures.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of (2,5-Dibromo-3-nitrophenyl)methanol and its containers is essential to protect the environment and comply with regulations.
5.1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weigh papers, absorbent materials), in a clearly labeled, sealed, and compatible hazardous waste container.[4][5]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]
5.2. Container Disposal:
-
Empty containers must be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be disposed of according to your institution's guidelines. Never dispose of un-rinsed containers in the regular trash.
5.3. Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[4][5]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with (2,5-Dibromo-3-nitrophenyl)methanol.
Caption: PPE Selection Workflow for (2,5-Dibromo-3-nitrophenyl)methanol.
References
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet for 4-Nitrobenzyl alcohol. Retrieved from [Link]
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
